6-[Benzyl(ethyl)amino]pyridin-3-ol
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Overview
Description
6-[Benzyl(ethyl)amino]pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a benzyl(ethyl)amino group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzyl(ethyl)amino]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloropyridin-3-ol with benzyl(ethyl)amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-[Benzyl(ethyl)amino]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzyl(ethyl)amino group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 6-[Benzyl(ethyl)amino]pyridin-3-one.
Reduction: Formation of 6-[Benzyl(ethyl)amino]pyridin-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[Benzyl(ethyl)amino]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[Benzyl(ethyl)amino]pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The hydroxyl group at the 3-position and the benzyl(ethyl)amino group at the 6-position play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-[Benzyl(methyl)amino]pyridin-3-ol
- 6-[Benzyl(propyl)amino]pyridin-3-ol
- 6-[Phenyl(ethyl)amino]pyridin-3-ol
Uniqueness
6-[Benzyl(ethyl)amino]pyridin-3-ol is unique due to the specific combination of the benzyl(ethyl)amino group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in drug design and material science.
Properties
CAS No. |
803733-27-9 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-[benzyl(ethyl)amino]pyridin-3-ol |
InChI |
InChI=1S/C14H16N2O/c1-2-16(11-12-6-4-3-5-7-12)14-9-8-13(17)10-15-14/h3-10,17H,2,11H2,1H3 |
InChI Key |
GXSAGZMKDGCHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
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